Welcome to the BenchChem Online Store!
molecular formula C14H15NO2S B8440773 3-(2-Phenyl-thiazol-4-yl)-propionic acid ethyl ester

3-(2-Phenyl-thiazol-4-yl)-propionic acid ethyl ester

Cat. No. B8440773
M. Wt: 261.34 g/mol
InChI Key: ZHXILWSSAYBUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06809110B2

Procedure details

LDA was prepared by adding 4.7 ml of n-BuLi (1.6 M, hexane) to a solution of 0.76 g (7.5 mmol) of diisopropylamine in 3 ml of abs. THF at −5° C. Then, the mixture was cooled to −78° C., 0.77 g (8.74 mmol) of ethyl acetate were added and the mixture was kept for 15 minutes at that temperature to ensure complete deprotonation. Afterwards, 0.79 g (2.5 mmol) of 4-iodomethyl-2-phenyl-thiazole dissolved in 5 ml of abs. THF and 3 ml of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinon (DMPU) were added and stirring was continued for 0.5 hours at −78° C. Then, the reaction mixture was quenched with ammonium chloride solution, extracted twice with AcOEt, washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness. The residue was chromatographed on silicagel with dichloromethane as eluent. 0.46 g of 3-(2-phenyl-thiazol-4-yl)-propionic acid ethyl ester were obtained as light yellow liquid (70% of theory).
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
0.79 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[Li:1]CCCC.[CH:6]([NH:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7].[C:13]([O:16][CH2:17][CH3:18])(=[O:15])[CH3:14].I[CH2:20][C:21]1[N:22]=[C:23]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[S:24][CH:25]=1>CN1CCCN(C)C1=O.C1COCC1>[Li+:1].[CH3:7][CH:6]([N-:9][CH:10]([CH3:12])[CH3:11])[CH3:8].[CH2:17]([O:16][C:13](=[O:15])[CH2:14][CH2:20][C:21]1[N:22]=[C:23]([C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=2)[S:24][CH:25]=1)[CH3:18] |f:6.7|

Inputs

Step One
Name
Quantity
4.7 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0.76 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
0.77 g
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0.79 g
Type
reactant
Smiles
ICC=1N=C(SC1)C1=CC=CC=C1
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CN1C(N(CCC1)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −5° C
WAIT
Type
WAIT
Details
was continued for 0.5 hours at −78° C
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
Then, the reaction mixture was quenched with ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted twice with AcOEt
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silicagel with dichloromethane as eluent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Type
product
Smiles
C(C)OC(CCC=1N=C(SC1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.